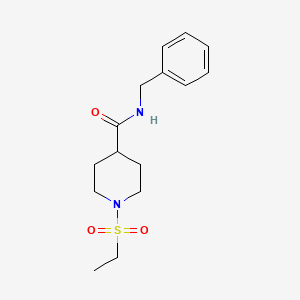![molecular formula C19H13FN2O3 B5271625 4-FLUORO-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B5271625.png)
4-FLUORO-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a biphenyl structure, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of 4-fluorobiphenyl to introduce the nitro group, followed by the coupling of the nitro-substituted biphenyl with benzoyl chloride under appropriate conditions to form the benzamide derivative. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl structure allows for further functionalization through Suzuki-Miyaura or Heck coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products
Reduction: 4-AMINO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Coupling: Extended biphenyl derivatives with additional functional groups
Scientific Research Applications
4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins, affecting its overall activity and potency.
Comparison with Similar Compounds
4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can be compared with other biphenyl derivatives such as:
4-FLUORO-4’-NITRO-1,1’-BIPHENYL: Lacks the benzamide moiety, resulting in different chemical properties and applications.
4-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE:
4-AMINO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE: Reduction of the nitro group to an amino group changes the compound’s biological activity and interactions.
These comparisons highlight the unique aspects of 4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE, particularly its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-16-7-1-15(2-8-16)19(23)21-17-9-3-13(4-10-17)14-5-11-18(12-6-14)22(24)25/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDXRGJIYUWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B5271547.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5271550.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5271551.png)
![5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5271555.png)
![1-methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5271560.png)
![3-(butylthio)-6-(4-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5271561.png)
![ETHYL 2-{[5-(4-METHOXYBENZYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5271572.png)
![4,6-dimethyl-3-[3-(2-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5271579.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5271580.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5271589.png)
![1-methyl-1'-(3-pyridin-3-ylpropyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5271591.png)
![2-[[5-(3,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5271615.png)

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5271623.png)
